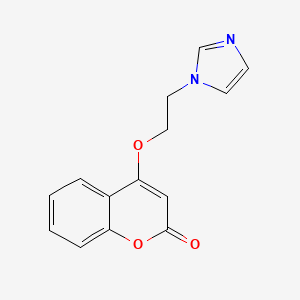
4-(2-imidazol-1-ylethoxy)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-imidazol-1-ylethoxy)chromen-2-one is a compound that combines the structural features of imidazole and chromen-2-one. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromen-2-one, also known as coumarin, is a benzopyrone derivative. This compound is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-bromoethylimidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycoumarin is replaced by the 2-imidazol-1-ylethoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-imidazol-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carbonyl group.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(2-imidazol-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chromen-2-one moiety may interact with biological macromolecules such as proteins and nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-pyridylmethoxy)chromen-2-one: Similar structure but with a pyridine ring instead of an imidazole ring.
4-(2-thiazolylmethoxy)chromen-2-one: Contains a thiazole ring instead of an imidazole ring.
4-(2-benzimidazol-1-ylethoxy)chromen-2-one: Features a benzimidazole ring, which is a fused ring system.
Uniqueness
4-(2-imidazol-1-ylethoxy)chromen-2-one is unique due to the presence of both imidazole and chromen-2-one moieties, which confer distinct chemical and biological properties. The imidazole ring provides potential for metal coordination and enzyme inhibition, while the chromen-2-one moiety offers additional sites for chemical modification and biological interactions.
Propriétés
Numéro CAS |
828265-57-2 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-(2-imidazol-1-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2 |
Clé InChI |
MXJNKMWQNZHBOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















